3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex heterocyclic compound that belongs to the pyrazolopyridine family. This class of compounds is recognized for its diverse biological activities, making it significant in medicinal chemistry. The structure of this compound features a fused pyrazole and pyridine ring system, with various substituents that enhance its chemical properties and potential therapeutic applications .
3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is classified as a pyrazolo[3,4-b]pyridine derivative, which is known for its potential as a therapeutic agent in treating conditions such as cancer, inflammation, and infectious diseases. Its unique structure allows it to interact with multiple biological targets .
The synthesis of 3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves several key steps:
The synthesis may also involve optimization techniques to enhance yield and purity, such as solvent selection and temperature control during reactions. Analytical methods like high-performance liquid chromatography are commonly employed to monitor reaction progress and product purity.
The molecular structure of 3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be described as follows:
The compound's InChI representation is provided as follows:
This representation highlights the arrangement of atoms and connectivity within the molecule .
The molecular weight is approximately 337.37 g/mol, with a purity level reported at around 95% in commercial preparations .
3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can participate in various chemical reactions:
These reactions require specific conditions such as temperature control and choice of solvents to optimize yields and minimize by-products.
The mechanism of action for 3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid primarily involves its interaction with biological targets such as enzymes and receptors.
Research indicates that this compound may act as an inhibitor for certain kinases involved in cellular signaling pathways. By binding to these targets, it can modulate various biological processes including cell proliferation and apoptosis.
Studies have shown that compounds within this class exhibit significant activity against cancer cell lines and inflammatory pathways, suggesting their potential therapeutic benefits in clinical applications .
The physical properties of 3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid include:
Key chemical properties include:
These properties are crucial for understanding its behavior in biological systems and during pharmaceutical formulation.
The compound has several notable applications in scientific research:
The pyrazolo[3,4-b]pyridine core exhibits complex tautomeric behavior that significantly influences its electronic properties and biological interactions. This bicyclic heterocycle can exist in two primary tautomeric forms: the 1H-form (where hydrogen resides on the pyrazole nitrogen adjacent to the pyridine ring) and the 2H-form (where hydrogen occupies the other pyrazole nitrogen). X-ray crystallographic analyses confirm that 3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid predominantly adopts the 1H-tautomer, stabilized by the electron-withdrawing carboxylic acid group at position 4 and the 4-methoxyphenyl substituent at N1 [2] [3]. This tautomeric preference creates a quinoline-like electron distribution that enhances aromatic stabilization across the fused ring system.
The molecule's extended π-conjugation (10 π-electrons distributed across both rings) satisfies Hückel's rule for aromaticity, contributing exceptional thermal stability. The carboxylic acid group at C4 further stabilizes the system through resonance interactions with the pyridine nitrogen, creating a partially zwitterionic character in solid-state configurations. Substituents significantly modulate tautomeric equilibria – the 4-methoxyphenyl group at N1 sterically blocks protonation at N2 while electronically favoring the 1H-tautomer through inductive electron donation. Computational studies indicate a tautomeric energy barrier of ~12 kcal/mol, explaining the compound's stability in biological environments despite theoretical tautomeric possibilities [2] [3] [6].
Table 1: Tautomeric Properties of Pyrazolo[3,4-b]pyridine Derivatives
Substituent Pattern | Preferred Tautomer | Energy Difference (1H vs 2H) | Aromatic Stabilization Energy (kcal/mol) |
---|---|---|---|
1-Aryl, 4-COO⁻/COOH | 1H (≥98%) | +3.2 kcal/mol | 56.7 |
Unsubstituted NH | 2H (≈85%) | -1.8 kcal/mol | 52.1 |
3-Alkyl, 4-CN | 1H (≈75%) | +1.4 kcal/mol | 54.9 |
1-Alkyl, 4-CONH₂ | 1H (≥95%) | +4.1 kcal/mol | 57.3 |
The strategic placement of cyclopropyl, ethyl, and methoxyphenyl groups creates a sophisticated electronic landscape governing molecular interactions. The cyclopropyl moiety at C3 exhibits unique σ-donor/π-acceptor duality – its bent bonds donate electrons through hyperconjugation (raising HOMO energy by 0.38 eV), while simultaneously accepting π-electron density from the heterocyclic core through Walsh orbitals, lowering the LUMO by 0.24 eV [4] [7]. This dual character enhances both electron density at N2 and the compound's capacity for charge-transfer complex formation.
The 6-ethyl group provides optimal steric bulk for hydrophobic pocket binding while maintaining conformational flexibility. Compared to bulkier alkyl chains, ethyl substitution maintains a rotational energy barrier of only 2.3 kcal/mol, enabling adaptive binding geometries without entropic penalties. Electronically, it exhibits moderate +I effects, increasing electron density at C5 and C7 by 12% and 9% respectively, as measured by NMR chemical shift differences [2] [4].
The 4-methoxyphenyl group at N1 profoundly impacts electronic configuration through resonance-assisted polarization. The methoxy group's oxygen donates electrons into the phenyl ring (+R effect), which subsequently delocalizes into the pyrazolopyridine system, increasing electron density at N2 and C7. Hammett studies reveal this substituent provides σₚₑₐᵣₜₒₘ = -0.78, significantly enhancing nucleophilicity at the carbonyl oxygen (pKa = 3.72) compared to unsubstituted analogs (pKa = 4.15). DFT calculations demonstrate a 17° dihedral angle between the methoxyphenyl and heterocyclic planes, balancing conjugation benefits with steric minimization [4] [7] [9].
The pyrazolo[3,4-b]pyridine scaffold demonstrates distinct advantages over traditional bicyclic heterocycles in pharmaceutical applications. Compared to indole analogs, it exhibits 40-60% higher dipole moments (5.2-5.8 Debye vs. 2.1-2.8 Debye) that enhance target binding through stronger electrostatic interactions while maintaining comparable logP values (2.85 vs 2.65-3.10) [2] [3]. The presence of three nitrogen atoms versus indole's single nitrogen creates complementary hydrogen-bonding topology – capable of functioning as both H-bond donor (N2-H) and acceptor (N7, carbonyl oxygen).
Against purine isosteres, pyrazolo[3,4-b]pyridines offer superior metabolic stability. Microsomal studies show the core resists oxidative metabolism at C5 (t₁/₂ > 240 min) whereas purine analogs undergo rapid hydroxylation (t₁/₂ = 32-45 min) [6]. This stability derives from the electron-deficient pyridine ring and strategically positioned substituents – the cyclopropyl group sterically shields C3/C4 positions while the ethyl group at C6 reduces electron density at metabolically vulnerable C5/C7 positions.
Kinase inhibition profiling reveals critical advantages: the scaffold achieves ~3-fold higher selectivity indices versus indazole and benzimidazole counterparts in VEGFR2 and PDGFRβ assays. This originates from optimal positioning of the carboxylic acid group for salt bridge formation with conserved lysine residues (K868 in VEGFR2), while the 4-methoxyphenyl substituent occupies allosteric pockets inaccessible to bulkier heterocycles. The molecular length (9.8Å from cyclopropyl to methoxyphenyl) perfectly matches kinase hydrophobic channels, unlike shorter azaindoles (7.2Å) or longer quinazolines (12.3Å) [3] [6].
Table 2: Comparative Analysis of Bicyclic Heterocycles in Drug Design
Property | Pyrazolo[3,4-b]pyridine | Indole | Purine | 7-Azaindole |
---|---|---|---|---|
H-bond Donors/Acceptors | 1/3 | 1/1 | 3/4 | 1/3 |
Dipole Moment (Debye) | 5.2-5.8 | 2.1-2.3 | 3.8-4.2 | 4.1-4.5 |
Metabolic t₁/₂ (min) | >240 | 92 | 38 | 165 |
Aqueous Solubility (μg/mL) | 34.7 | 21.8 | 8.5 | 29.3 |
Kinase Inhibition IC₅₀ | 12-18 nM | 45-75 nM | 7-12 nM* | 22-35 nM |
Selectivity Index | 15.8 | 5.2 | 1.3 | 9.7 |
*Purine demonstrates potent but non-selective kinase inhibition
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: